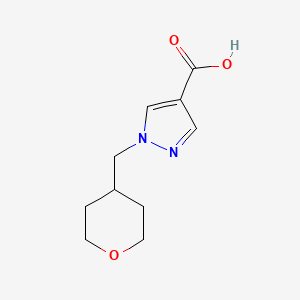
1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid, commonly known as Oxypurinol, is a chemical compound that belongs to the class of xanthine oxidase inhibitors. It is a metabolite of allopurinol and is widely used in scientific research for its ability to inhibit xanthine oxidase, an enzyme that plays a crucial role in the production of uric acid. Oxypurinol has been extensively studied for its potential therapeutic applications in various diseases, including gout, hyperuricemia, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Improved Synthesis Methods
Researchers have developed an improved synthesis method for 1H-pyrazole-4-carboxylic acid, significantly increasing its yield from 70% to 97.1%, indicating its potential for efficient production and application in various scientific research fields, including medicinal chemistry and material science (C. Dong, 2011).
Antiallergic Activity
Studies have demonstrated the antiallergic activity of pyrazole derivatives in animal models. Certain pyrazole-3-carboxylic acid derivatives exhibited significant antiallergic effects, suggesting their potential use in developing new antiallergic drugs (A. Nohara et al., 1985).
Functionalization Reactions
Functionalization reactions involving pyrazole-3-carboxylic acid and its derivatives have been explored, leading to a variety of compounds with potential applications in drug development and organic synthesis. These studies highlight the chemical versatility and potential of pyrazole derivatives in creating bioactive molecules (İ. Yıldırım et al., 2005).
Metal Organic Frameworks (MOFs)
Pyrazole-3,5-dicarboxylic acid, related to the pyrazole-4-carboxylic acid class, has been used in synthesizing metal-organic frameworks (MOFs) with various topologies. These MOFs have applications in gas storage, separation, and catalysis, demonstrating the broad utility of pyrazole derivatives in materials science (Jannick Jacobsen et al., 2018).
Electrochemiluminescence
Transition metal complexes with pyrazolecarboxylic acid derivatives have shown highly intense electrochemiluminescence (ECL). This property can be harnessed in developing ECL-based sensors and devices, indicating the potential of pyrazole derivatives in analytical chemistry and sensor technology (C. Feng et al., 2016).
Antimicrobial Activity
Chitosan Schiff bases derived from heteroaryl pyrazole derivatives have shown antimicrobial activity against a range of bacterial and fungal strains. These findings suggest that pyrazole derivatives can be functionalized to create effective antimicrobial agents, highlighting their potential in developing new antibiotics (A. Hamed et al., 2020).
Eigenschaften
IUPAC Name |
1-(oxan-4-ylmethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-10(14)9-5-11-12(7-9)6-8-1-3-15-4-2-8/h5,7-8H,1-4,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZATPQSQLYCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1249323-93-0 |
Source


|
| Record name | 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

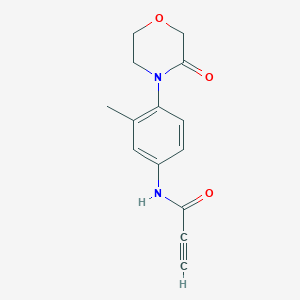

![2-(6-benzimidazolo[1,2-c]quinazolinylthio)-N-(2-furanylmethyl)acetamide](/img/structure/B2967813.png)
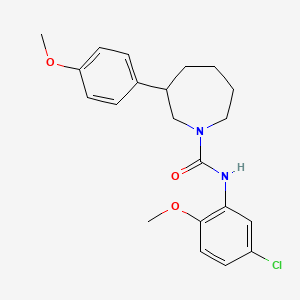

![(E)-1-(4-benzhydrylpiperazino)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2967818.png)
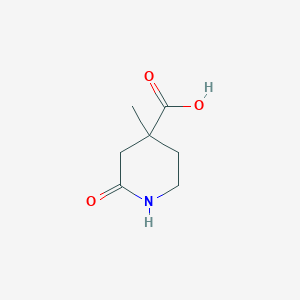

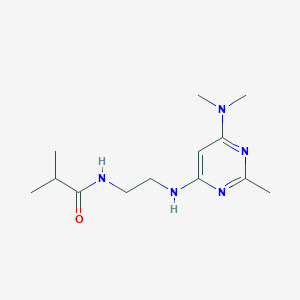
![(E)-2-Cyano-N-methyl-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2967824.png)
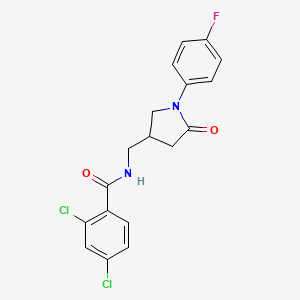
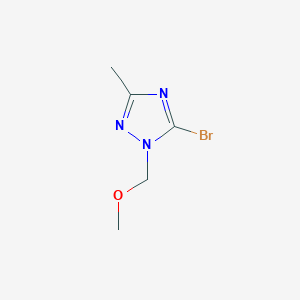

![1-(furan-2-ylmethyl)-4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2967830.png)